1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-16(18-10-7-14-5-2-1-3-6-14)19-11-8-15-13-24-17(21-15)22-12-4-9-20-22/h1-6,9,12-13H,7-8,10-11H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOSBWLDWQKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Linking the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are linked via an ethyl bridge, which can be achieved through a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with phenethyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Representation
The compound's structure can be represented as follows:
This complexity allows for diverse interactions with biological systems, which is critical for its applications in drug development and other scientific research areas.
Anti-cancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR. These pathways are crucial for cell proliferation and survival, making them prime targets for anticancer therapies.
Case Study : A study evaluated the efficacy of various pyrazole derivatives against cancer cell lines, revealing that some compounds induced apoptosis effectively, suggesting their potential as anticancer agents.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. In vitro assays have demonstrated its ability to reduce inflammation markers, indicating its potential use in treating inflammatory diseases.
Enzyme Inhibition
The compound has been investigated for its capacity to inhibit specific enzymes. For example, it has shown moderate inhibitory activity against xanthine oxidase, which is relevant for conditions like gout.
Table: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| 1 | Xanthine Oxidase | Moderate |
| 2 | Cyclooxygenase | Significant |
Materials Science
The unique properties of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea make it suitable for developing new materials with specific characteristics such as conductivity or fluorescence. Its application in creating organic electronic materials has been explored, leading to advancements in organic light-emitting diodes (OLEDs).
Potential Targets
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
Key Factors Influencing SAR
- Substituent Effects : Variations at specific positions on the pyrazole or thiazole rings can enhance or diminish biological activity.
- Electronic Properties : The presence of electron-withdrawing or donating groups can significantly affect binding affinity and efficacy.
Mechanism of Action
The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The target compound shares structural motifs with several urea and heterocyclic derivatives documented in the literature. Below is a comparative analysis of its functional groups and molecular features against similar molecules:
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations :
- Heterocyclic Core : The target compound’s thiazole-pyrazole system is distinct from triazole-thiadiazole systems in fluconazole derivatives and dihydropyrazole-thiazole hybrids in . Pyrazole-based systems (as in ) may offer stronger π-π stacking interactions compared to triazoles, influencing binding affinity.
- Urea vs. Carbothioamide/Acetohydrazide: The urea group in the target compound differs from carbothioamide or acetohydrazide functionalities in analogs . Urea’s hydrogen-bonding capacity could enhance solubility or target recognition compared to non-polar groups.
Computational and Analytical Insights
While direct data on the target compound are sparse, insights from computational tools and analytical methods applied to analogs include:
- Wavefunction Analysis (Multiwfn): Used to evaluate electron localization and electrostatic potentials in heterocycles . Such analyses could predict the target compound’s reactivity or interaction sites.
- Crystallography (SHELX) : Structural determination of pyrazole derivatives (e.g., ) often employs SHELX software , which could resolve the target compound’s conformation.
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula might model the electronic structure of the urea-thiazole system, aiding in property prediction.
Biological Activity
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that combines pyrazole and thiazole moieties with a phenethylurea group. Its molecular formula is .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing pyrazole and thiazole rings exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation . The specific compound may act similarly by targeting specific pathways involved in cell proliferation and survival.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may interact with various enzymes critical for tumor growth or inflammation, thereby exerting therapeutic effects. The exact mechanism likely involves binding to the active site of the enzyme, inhibiting its function .
3. Antimicrobial Properties
Compounds with thiazole and pyrazole structures have demonstrated antimicrobial activity against various pathogens. This suggests that this compound could also possess similar properties, making it a candidate for further exploration in infectious disease treatment .
The mechanism by which this compound exerts its biological effects involves several potential pathways:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to apoptosis in cancer cells .
- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell survival or inflammation .
Case Studies and Research Findings
Numerous studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Q & A
Q. What are the established synthetic routes for 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea?
The compound is synthesized via multi-step coupling reactions. A common approach involves:
- Thiazole core formation : Cyclocondensation of pyrazole-thiazole precursors using thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Urea linkage introduction : Reacting the thiazole intermediate with phenethyl isocyanate in anhydrous dichloromethane with a catalytic base (e.g., triethylamine) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, validated by HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated in similar urea-thiazole derivatives .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., pyrazole NH at δ 12.5–13.0 ppm) and urea carbonyl signals (δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction yields for its synthesis?
Yield optimization involves:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during urea coupling reduces side-product formation .
- Catalyst screening : Copper(I)-catalyzed click chemistry improves regioselectivity in pyrazole-thiazole hybrid synthesis (e.g., CuI, 50°C, 16 hours) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving coupling efficiency by ~20% .
Q. What computational methods predict its biological targets and binding modes?
Computational strategies include:
- Molecular docking : Simulate interactions with PDE3A/B isoforms (PDB: 1SO2) using AutoDock Vina, focusing on hydrogen bonding with urea and thiazole moieties .
- QSAR modeling : Correlate substituent electronegativity (e.g., pyrazole N-methylation) with PDE3 inhibition (IC₅₀) to guide structural modifications .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. How can discrepancies in biological activity data across studies be resolved?
Address contradictions via:
- Standardized assays : Use identical PDE3 inhibition protocols (e.g., substrate: cAMP, pH 7.4, 37°C) to minimize variability .
- Batch-to-batch validation : Compare purity (HPLC) and stereochemical integrity (CD spectroscopy) across synthesized batches .
- Hypothesis-driven replication : Test conflicting results under controlled variables (e.g., cell line, ATP concentration) to isolate causative factors .
Methodological Tables
Table 1. Key Synthetic Parameters for Urea-Thiazole Derivatives
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Thiazole formation | Thiourea, ethanol, 80°C | 60–75% | Competing thiourea dimerization |
| Urea coupling | Phenethyl isocyanate, DCM, 0°C | 45–60% | Moisture sensitivity |
| Purification | Ethyl acetate/hexane (3:7) | >95% purity | Co-elution of polar byproducts |
Table 2. Analytical Benchmarks for Structural Validation
| Technique | Critical Parameters | Acceptable Criteria |
|---|---|---|
| ¹H NMR | DMSO-d₆, 500 MHz | δ 12.5–13.0 ppm (pyrazole NH) |
| X-ray | Resolution < 1.0 Å | R-factor < 0.05 |
| HRMS | ESI+ mode | Mass error < 2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
